molecular formula C23H18N2O5S B4055946 1-(2,4-dimethoxyphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(2,4-dimethoxyphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B4055946
M. Wt: 434.5 g/mol
InChI Key: GFAYHUIHGUFJGD-SFQUDFHCSA-N
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Description

1-(2,4-dimethoxyphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C23H18N2O5S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.09364285 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Chemical Synthesis : The compound belongs to a class of chemicals that have been synthesized through various chemical reactions involving heterocyclic compounds. For instance, reactions involving amines and heterocyclic substituted compounds lead to the formation of aminomethylene derivatives, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Strakovs et al., 2002).

Structural Analysis and Characterization : Studies have been conducted to understand the structural aspects of similar pyrimidine derivatives. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy have been employed to elucidate the molecular structure and confirm the configuration of synthesized compounds (Krištafor et al., 2009).

Applications in Material Science

Pharmaceutical Applications : Pyrimidines and their derivatives find significant applications in the pharmaceutical industry. Their structural similarity to nucleic acid bases makes them of interest for drug design and development, particularly in the context of antiviral, antimicrobial, and anticancer agents. Studies on substituted pyrimidine derivatives have explored their potential as pharmaceutical agents, with a focus on their synthesis and bioactivity screening (Moser et al., 2005).

Optical and Electronic Properties : The investigation into the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives highlights the role of pyrimidine rings in nonlinear optics (NLO) fields. These studies provide insights into the electronic effects of aryl and heteroaryl groups on the molecular structure and potential applications in optoelectronics and photonics (Hussain et al., 2020).

Properties

IUPAC Name

(5E)-1-(2,4-dimethoxyphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-28-15-8-10-18(20(13-15)29-2)25-22(27)17(21(26)24-23(25)31)12-16-9-11-19(30-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,26,31)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAYHUIHGUFJGD-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)C(=O)NC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/C(=O)NC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethoxyphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethoxyphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
1-(2,4-dimethoxyphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
1-(2,4-dimethoxyphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
1-(2,4-dimethoxyphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
1-(2,4-dimethoxyphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.